molecular formula C10H16N2O2 B13069476 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol

Cat. No.: B13069476
M. Wt: 196.25 g/mol
InChI Key: FHZXPIXRYSYYIO-UHFFFAOYSA-N
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Description

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol is a chemical compound that features a pyridine ring attached to an ethylamine group, which is further connected to a propane-1,3-diol moiety

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(1-pyridin-4-ylethylamino)propane-1,3-diol

InChI

InChI=1S/C10H16N2O2/c1-8(12-10(6-13)7-14)9-2-4-11-5-3-9/h2-5,8,10,12-14H,6-7H2,1H3

InChI Key

FHZXPIXRYSYYIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol typically involves the reaction of 4-pyridinecarboxaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol
  • 2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol
  • 2-{[1-(Pyridin-4-yl)ethyl]amino}butane-1,3-diol

Uniqueness

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .

Biological Activity

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol, with the CAS number 1462829-87-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2O2, with a molecular weight of 196.25 g/mol. The compound features a pyridine ring which is often associated with various biological activities.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the activity of similar derivatives against human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation by affecting key regulatory proteins involved in the cell cycle and apoptosis pathways.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundK56210Induction of apoptosis via caspase activation
Analog AMCF-715Inhibition of PCNA expression
Analog BMV4-115PARP cleavage and microtubule disruption

The biological activity of this compound is largely attributed to its ability to interact with cellular signaling pathways. It has been shown to induce the cleavage of poly(ADP-ribose) polymerase (PARP), leading to apoptosis in cancer cells. Additionally, it affects the expression levels of proliferating cell nuclear antigen (PCNA), a critical factor in DNA replication and repair.

Study on Anticancer Properties

In a significant study published in Molecules, researchers synthesized several derivatives of pyridine-containing compounds and tested their effects on cancer cell lines. They found that certain derivatives exhibited potent antiproliferative effects, with IC50 values indicating strong activity against K562 cells at concentrations as low as 10 µM. The mechanism involved the activation of apoptotic pathways through caspase cascades and the downregulation of PCNA levels, confirming their potential as anticancer agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial findings suggest that this compound has favorable solubility profiles due to its polar functional groups. However, further studies are needed to assess its toxicity profile comprehensively.

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